molecular formula C17H20N4O2 B10920999 2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10920999
M. Wt: 312.37 g/mol
InChI Key: ASGUVQLYHCBJIT-UHFFFAOYSA-N
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Description

2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that combines a pyrazole ring with a chromene backbone, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Chromene Backbone Construction: The chromene backbone is often constructed via a condensation reaction involving salicylaldehyde and a suitable β-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the chromene backbone. This can be achieved through a nucleophilic substitution reaction where the amino group of the pyrazole reacts with a suitable electrophilic site on the chromene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the chromene backbone, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that chromene derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial activities. This particular compound may also possess similar properties, making it a subject of pharmacological research.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromene Derivatives: These compounds share the chromene backbone and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring often show diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

What sets 2-Amino-4-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its combined structure of a pyrazole ring and a chromene backbone. This unique combination enhances its potential for diverse biological activities and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-amino-4-(5-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C17H20N4O2/c1-9(2)21-10(3)12(8-20-21)15-11(7-18)17(19)23-14-6-4-5-13(22)16(14)15/h8-9,15H,4-6,19H2,1-3H3

InChI Key

ASGUVQLYHCBJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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